Methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine, also known by its IUPAC name N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-(3-methyl-1-propylpyrazol-4-yl)methanamine, is a complex organic compound characterized by its unique structure that incorporates pyrazole rings. This compound is classified under organic amines and pyrazole derivatives, which are significant in various fields, including medicinal chemistry and materials science. Its molecular formula is with a molecular weight of approximately 289.42 g/mol .
The synthesis of methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves several steps:
The industrial production may utilize continuous flow reactors to enhance efficiency, safety, and product consistency .
The molecular structure of methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is characterized by:
Methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can participate in various chemical reactions:
The mechanism of action for methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves:
Methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 289.42 g/mol |
IUPAC Name | N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-(3-methyl-1-propylpyrazol-4-yl)methanamine |
InChI | InChI=1S/C16H27N5/c1... |
InChI Key | HLGOBEAWPVRCPE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C=C(C(=N1)C)CNCC2=CN(N=C2C)C(C)C |
These properties indicate a stable compound with potential applications across various fields .
Methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has diverse applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: